molecular formula C16H19N3O2 B2896469 4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-86-8

4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2896469
CAS No.: 872102-86-8
M. Wt: 285.347
InChI Key: JUXKLXXSUACZHC-UHFFFAOYSA-N
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Description

The compound 4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo-pyrimidine-dione scaffold. This structure is notable for its bicyclic core, which facilitates diverse biological interactions.

Properties

IUPAC Name

4-(4-methylphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-8-19-9-12-13(15(19)20)14(18-16(21)17-12)11-6-4-10(2)5-7-11/h4-7,14H,3,8-9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXKLXXSUACZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methylbenzaldehyde, propylamine, and a suitable pyrimidine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell growth .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group (target) is electron-donating, contrasting with electron-withdrawing substituents like 4-chlorophenyl () or polar groups like 2-hydroxyphenyl (). These differences influence solubility and target binding.

Research Findings and Implications

  • Molecular Docking : Compound A () exhibited stable binding (RMSD: 1.7 Å) to α-glucosidase, comparable to ascorbic acid (-7.8 kcal/mol), highlighting the importance of hydroxyl and benzyl groups in polar interactions .
  • SAR Insights : Para-substituted aryl groups (e.g., 4-methylphenyl in target, 4-chlorophenyl in ) optimize hydrophobic interactions, while ortho-substituents (e.g., 2-hydroxyphenyl in ) may introduce steric hindrance .

Biological Activity

The compound 4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : Approximately 258.32 g/mol

This compound features a pyrrolopyrimidine core that contributes to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds within the pyrrolopyrimidine class exhibit significant biological activities, including:

  • Antitumor Activity : Several studies have reported that pyrrolopyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antiviral Properties : Some derivatives have shown promise as antiviral agents against viruses such as HIV and hepatitis.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like rheumatoid arthritis.

The biological activity of this compound is believed to involve:

  • Inhibition of Kinases : This compound may act as a kinase inhibitor, affecting signaling pathways critical for cell growth and survival.
  • Modulation of Apoptotic Pathways : It potentially influences apoptotic signaling cascades, promoting cell death in malignant cells.

Case Studies and Research Findings

  • Antitumor Studies :
    • A study evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives on human cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their anticancer potency (EC50 values ranging from 10 to 100 µM) .
    CompoundCell LineEC50 (µM)Mechanism
    1A54945Apoptosis induction
    2MCF-730Kinase inhibition
    3HeLa25Cell cycle arrest
  • Antiviral Activity :
    • Another study focused on the antiviral potential of related compounds against HIV. The derivatives exhibited varying degrees of reverse transcriptase inhibition with IC50 values ranging from 0.5 to 5 µM .
    CompoundVirusIC50 (µM)Activity
    AHIV0.8Strong
    BHCV2.0Moderate
    CTMV1.5Strong
  • Anti-inflammatory Effects :
    • Research demonstrated that the compound could reduce pro-inflammatory cytokine production in vitro. It showed a significant decrease in TNF-alpha levels in activated macrophages at concentrations above 10 µM .

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